

# Why Does Lenvatinib Mesylate Have Poor Dissolution?

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Lenvatinib Mesylate

CAS No.: 857890-39-2

Cat. No.: S548156

[Get Quote](#)

The core issue is its propensity to form a hydrogel upon contact with aqueous media, which creates a viscous barrier that significantly hinders drug release [1] [2].

| Aspect                | Key Findings                                                                                                                                                                                                         |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Observed Phenomenon   | Formation of a sticky, semi-transparent gel on the surface of compacts during intrinsic dissolution testing in water and 0.1 M HCl [2].                                                                              |
| Impact on Dissolution | Biphasic release profile: an initial rapid release phase followed by a sustained, slow release phase due to gel barrier formation [2].                                                                               |
| Proposed Mechanism    | Molecular self-assembly of Lenvatinib Mesylate into a three-dimensional fibrillar network, driven by <b>charge-assisted hydrogen bonding</b> and <b><math>\pi</math>-<math>\pi</math> stacking interactions</b> [2]. |



[Click to download full resolution via product page](#)

## How to Analyze Lenvatinib: Validated Analytical Methods

Accurate quantification is essential for dissolution studies. Below are two validated bioanalytical methods, with the LC-MS/MS method offering superior sensitivity [3] [4].

| Parameter     | HPLC-UV Method [3]                         | LC-MS/MS Method [4]                                                 |
|---------------|--------------------------------------------|---------------------------------------------------------------------|
| Application   | Therapeutic Drug Monitoring in human serum | Protein binding studies; general quantification in serum/plasma/PBS |
| Sample Volume | Not Specified                              | 200 $\mu$ L                                                         |

| Parameter           | HPLC-UV Method [3]                                               | LC-MS/MS Method [4]                                |
|---------------------|------------------------------------------------------------------|----------------------------------------------------|
| Sample Prep         | Solid-Phase Extraction (Octadecylsilyl silica cartridge)         | Liquid-Liquid Extraction (Diethyl ether: n-hexane) |
| Stationary Phase    | Conventional Octadecylsilyl silica column                        | Not Specified                                      |
| Mobile Phase        | 0.02 mol/L Sodium Phosphate (pH 6.7) : Acetonitrile (50:50, v/v) | Not Specified                                      |
| Flow Rate           | 1.0 mL/min                                                       | Not Specified                                      |
| Detection           | UV at 244 nm                                                     | Tandem Mass Spectrometry (MS/MS)                   |
| Run Time            | Not Specified                                                    | 4.5 minutes                                        |
| Linear Range        | 6.25 - 400 ng/mL                                                 | 0.08 - 50 ng/mL (in serum)                         |
| LLOQ                | 6.25 ng/mL                                                       | 0.08 ng/mL (in serum)                              |
| Extraction Recovery | ≥ 97%                                                            | > 85%                                              |
| Precision (CV)      | Intraday < 4.7%, Interday < 6.0%                                 | Within 6.6%                                        |

## How to Improve Dissolution: Formulation Strategies

Advanced formulation techniques can effectively overcome the gelation problem and enhance dissolution.

| Strategy                  | Mechanism & Findings                                                                                                                                                                                                           | Experimental Notes                                                                                                                                  |
|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Nanoparticle Formulations | <b>Mechanism:</b> Bypasses gelation via nanonization; enables synergistic therapy (e.g., with photodynamic therapy). <b>Finding:</b> pH-responsive Pluronic F127 nanoparticles co-loaded with Lenvatinib and a photosensitizer | <b>Method:</b> One-step nanoprecipitation. <b>Key Consideration:</b> The $\pi$ - $\pi$ stacking between Lenvatinib and the photosensitizer (BODIPY) |

| Strategy                    | Mechanism & Findings                                                                                                                                                                                                                                                                                                                                                                       | Experimental Notes                                                                                                                            |
|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
|                             | achieved <b>~88% drug release</b> under weakly acidic conditions (pH 5.0) [5].                                                                                                                                                                                                                                                                                                             | aids in stable nanoparticle self-assembly [5].                                                                                                |
| <b>Co-amorphous Systems</b> | <b>Mechanism:</b> Disrupts the self-assembly capability by forming a molecular-level dispersion with a coformer. <b>Finding:</b> Co-amorphous system of Lurasidone HCl with L-Cysteine eliminated gelation and dramatically enhanced dissolution [2]. ( <b>Note:</b> This is a proven concept for a drug with similar gelation issues and represents a promising strategy for Lenvatinib.) | <b>Screening</b> of different coformers (e.g., amino acids, organic acids) is crucial to find one that effectively inhibits LM self-assembly. |
| <b>Branded Formulation</b>  | <b>Mechanism:</b> The commercial product's composition is designed to ensure adequate dissolution and bioavailability [1].                                                                                                                                                                                                                                                                 | For comparative studies, the specific excipients and manufacturing process of the branded product are key.                                    |



[Click to download full resolution via product page](#)

## Experimental Protocol: Assessing Intrinsic Dissolution Rate (IDR)

This test is critical for evaluating the gelation behavior and intrinsic dissolution properties of your LM material or formulation [2].

- **Compaction:** Place approximately 150 mg of crystalline LM (or your test formulation) into a 13 mm die. Compress at a pressure of **75 MPa for 10 seconds** using a hydraulic press to form a compact.

- **Dissolution Testing:** Use a standard dissolution apparatus (e.g., USP Type II paddle). The dissolution media can be **900 mL of purified water or 0.1 M HCl**. Maintain the media temperature at **37 ± 0.5 °C** with a paddle speed of **50 rpm**.
- **Visual Observation:** Closely monitor the surface of the compact throughout the test. The formation of a **semi-transparent, viscous gel layer** is a visual indicator of the problem.
- **Sampling & Analysis:** Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Filter the samples immediately (using a 0.45 µm or smaller filter) to remove any potential gel particles.
- **Quantification:** Analyze the drug concentration in the filtrate using a validated HPLC-UV or LC-MS/MS method (as described above).
- **Data Plotting:** Plot the cumulative amount of drug released per unit area (µg/mm<sup>2</sup>) against time (minutes). A biphasic profile (sharp initial release followed by a plateau) confirms the gelation effect.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Pharmaceutical composition comprising Lenvatinib mesylate [patents.google.com]
2. Charge-assisted bond and molecular self-assembly drive ... [sciencedirect.com]
3. High-Performance Liquid Chromatography for Therapeutic ... [pubmed.ncbi.nlm.nih.gov]
4. A validated LC–MS/MS method of total and unbound ... [sciencedirect.com]
5. pH-Responsive Pluronic F127–Lenvatinib-Encapsulated ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Why Does Lenvatinib Mesylate Have Poor Dissolution?].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548156#improving-lenvatinib-mesylate-dissolution>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)